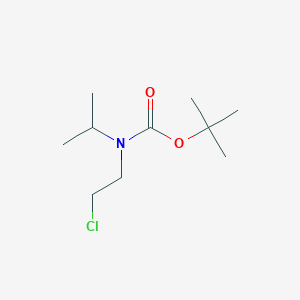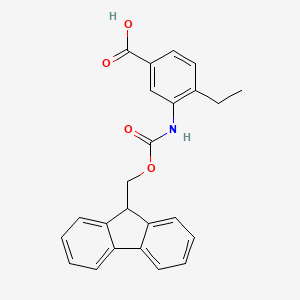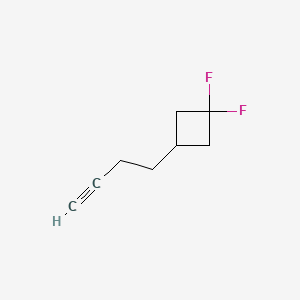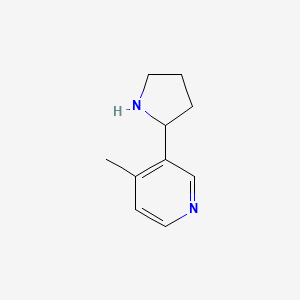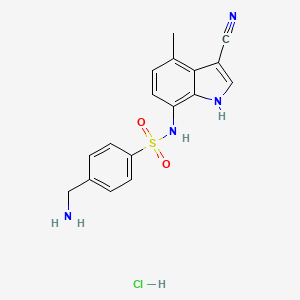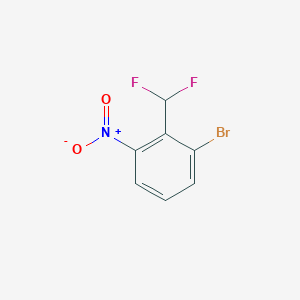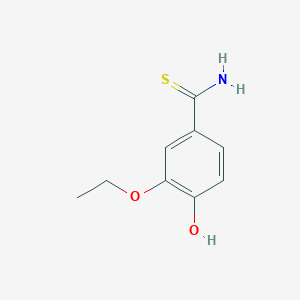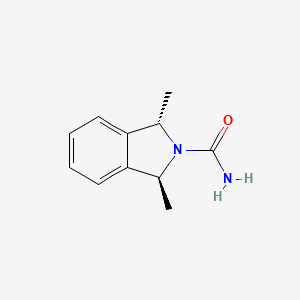
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a dihydroisoindole ring system and specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
Uniqueness
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans is unique due to its specific dihydroisoindole ring system and stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1S,3S)-1,3-dimethyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-9-5-3-4-6-10(9)8(2)13(7)11(12)14/h3-8H,1-2H3,(H2,12,14)/t7-,8-/m0/s1 |
Clave InChI |
NUIKLLAXQZRJGL-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1C2=CC=CC=C2[C@@H](N1C(=O)N)C |
SMILES canónico |
CC1C2=CC=CC=C2C(N1C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


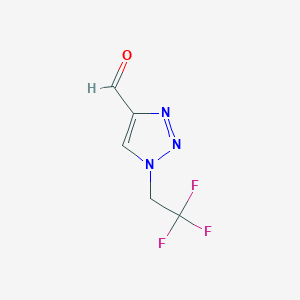
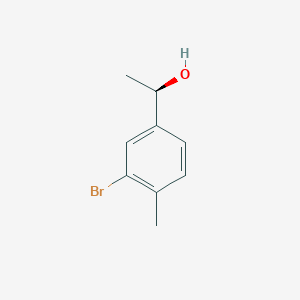
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
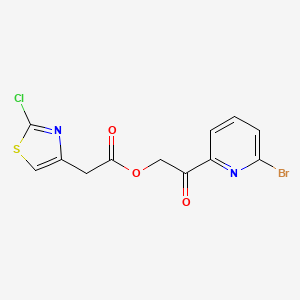
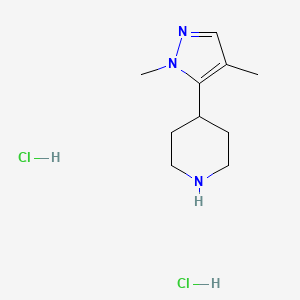
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
